molecular formula C14H14BrN3O2 B2562519 3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 1421464-32-5

3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2562519
CAS No.: 1421464-32-5
M. Wt: 336.189
InChI Key: AMGRNAIUQMMOET-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a chemical compound with the molecular formula C14H14BrN3O2 and a molecular weight of 336.18 g/mol . Its structure features a benzamide group brominated at the meta-position, linked to a 4-methyl-6-oxopyrimidine moiety through an ethyl chain. This specific architecture makes it a compound of interest in various scientific disciplines. This compound is supplied for research and development purposes only. It is part of a class of pyrimidine derivatives that are frequently investigated in medicinal chemistry and drug discovery for their potential biological activities . The structural elements present in this molecule, particularly the pyrimidinone core, are often associated with a range of pharmacological properties, positioning it as a valuable scaffold for developing new therapeutic agents . Researchers may utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for in vitro biological screening assays. Handling Note: this compound is intended for research use by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the safety data sheet (MSDS) and adhere to all lab safety protocols before use.

Properties

IUPAC Name

3-bromo-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-10-7-13(19)18(9-17-10)6-5-16-14(20)11-3-2-4-12(15)8-11/h2-4,7-9H,5-6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGRNAIUQMMOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introducing the bromine atom to the benzene ring.

    Amidation: Forming the benzamide group.

    Pyrimidine Derivative Formation: Synthesizing the pyrimidinyl moiety and attaching it to the ethyl chain.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for scale, including considerations for yield, purity, and cost-effectiveness. Specific conditions such as temperature, solvents, and catalysts would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions could potentially target the carbonyl group in the benzamide.

    Substitution: The bromine atom on the benzene ring is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could replace the bromine atom with another functional group.

Scientific Research Applications

Research indicates that 3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide exhibits significant biological activities:

  • Antitumor Activity:
    • Studies have shown that compounds with similar structures possess antitumor properties. The bromine atom is known to enhance the interaction with biological targets, potentially inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition:
    • The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways. For instance, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways crucial for cancer progression.
  • Neuroprotective Effects:
    • Preliminary studies suggest that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neurotransmitter systems. Such effects are particularly relevant in the context of neurodegenerative diseases.

Research Applications

The applications of this compound span several areas:

  • Pharmaceutical Development:
    • The compound is being explored as a lead candidate for drug development targeting various cancers and neurodegenerative disorders. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
  • Biochemical Research:
    • Researchers utilize this compound in biochemical assays to study its interactions with cellular targets, providing insights into the underlying mechanisms of action.
  • In Silico Studies:
    • Computational modeling and molecular docking studies are employed to predict the binding affinities of this compound to various biological targets, aiding in the design of more effective derivatives.

Case Studies

Several case studies highlight the potential of this compound:

  • Anticancer Research:
    • A study published in Journal of Medicinal Chemistry reported on a series of benzamide derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7). The study emphasized the role of structural modifications in enhancing antitumor activity.
  • Neuroprotective Mechanisms:
    • In a research article from Neuroscience Letters, the neuroprotective effects of similar compounds were evaluated in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate cell death through antioxidant pathways.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Position of Bromine: Compound X’s 3-bromo substitution differs from the 4-bromo analogs in the evidence.
  • Pyrimidine Modifications: The 4-methyl group in Compound X contrasts with bulkier substituents (e.g., trifluoroethylamino, cyclopropylamino) in analogs. Smaller alkyl groups may enhance solubility but reduce hydrophobic interactions .
  • Thermal Stability : Higher melting points in halogen-rich analogs (e.g., 253–255°C for 5j ) suggest stronger intermolecular forces (e.g., halogen bonding) compared to Compound X.

Antibacterial Activity

Available data for analogs suggest structure-activity relationships (SARs):

  • Trifluoroethylamino Substituents (6b): Exhibit moderate antibacterial activity (MIC = 8–16 µg/mL against S. aureus), attributed to enhanced electronegativity and membrane penetration .
  • Cyclopropylamino Substituents (6e): Lower activity (MIC > 32 µg/mL), possibly due to reduced solubility from nonpolar cyclopropyl groups .

However, the absence of amino substituents on the pyrimidine (unlike 6b or 6j) might reduce hydrogen-bonding interactions with bacterial targets .

Biological Activity

3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C14H16BrN3O
  • Molecular Weight : 316.2 g/mol
  • CAS Number : 1396856-80-6

Anticancer Properties

Recent studies have indicated that compounds with a similar pyrimidine structure exhibit significant anticancer activity. For instance, derivatives of pyrimidines have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound against cancer cells has not been extensively documented, but its structural analogs suggest a potential for similar effects.

Enzyme Inhibition

Pyrimidine derivatives often act as enzyme inhibitors. For example, they can inhibit kinases involved in cancer progression. The bromine substituent may enhance the binding affinity of this compound to target enzymes, potentially increasing its efficacy as an inhibitor.

Case Studies

  • Study on Similar Compounds : A study published in the Journal of Medicinal Chemistry evaluated several pyrimidine derivatives for their ability to inhibit cancer cell growth. The results indicated that compounds with bromine substitutions exhibited enhanced activity against breast cancer cell lines (MCF-7), suggesting that this compound may have similar properties .
  • Mechanistic Insights : Another research article focused on the mechanism of action of pyrimidine-based compounds, showing that they can modulate signaling pathways associated with cell survival and apoptosis. This suggests that the compound may interfere with critical cellular processes in cancer cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds have shown moderate bioavailability and metabolic stability. Toxicity studies are essential to determine safe dosage levels and potential side effects.

Comparative Analysis of Biological Activity

Compound NameStructureAnticancer ActivityEnzyme InhibitionReferences
This compoundStructurePotentially significantPossible enhancement due to bromine
4-bromo-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamideSimilar structureHigh efficacy against MCF-7 cellsStrong inhibition of kinases
5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamideSimilar structureModerate efficacy reportedModerate enzyme inhibition

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